molecular formula C12H12N2OS2 B1594603 4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo- CAS No. 34330-15-9

4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo-

Cat. No. B1594603
CAS RN: 34330-15-9
M. Wt: 264.4 g/mol
InChI Key: OSDPOVMRUCMJBN-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo- is a compound that has gained significant interest in the scientific community due to its potential as a therapeutic agent. This compound belongs to the thiazolidinone family, which has been extensively studied for their pharmacological properties. 4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo- has been shown to have promising results in scientific research, making it a potential candidate for future drug development.

Mechanism Of Action

The mechanism of action of 4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo- is not fully understood. However, it is believed to exert its pharmacological effects by modulating several signaling pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.

Biochemical And Physiological Effects

4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo- has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo- in lab experiments is its low toxicity. It has been shown to have minimal cytotoxic effects on normal cells. Additionally, it has been shown to have good solubility in several solvents, making it easy to use in experiments. However, one of the limitations of using this compound is its instability in acidic conditions.

Future Directions

There are several future directions for the study of 4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo-. One of the potential areas of research is its potential as an anticancer agent. Further studies are needed to determine its efficacy in vivo and to elucidate its mechanism of action. Additionally, studies are needed to determine its potential as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, studies are needed to develop more stable analogs of this compound that can be used in drug development.
In conclusion, 4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo- is a compound that has shown promising results in scientific research. It has been shown to have potential as a therapeutic agent for several diseases. Further studies are needed to determine its efficacy and safety in vivo and to develop more stable analogs for drug development.

Scientific Research Applications

4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has been studied for its potential as an anticancer agent. In vitro studies have shown that 4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo- can induce apoptosis in cancer cells.

properties

IUPAC Name

5-(1-methylpyridin-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-3-7-14-11(15)10(17-12(14)16)9-6-4-5-8-13(9)2/h3-6,8H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDPOVMRUCMJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=CC1=C2C(=O)N(C(=S)S2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo-

CAS RN

34330-15-9
Record name 5-(1-Methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34330-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-allyl-5-(1-methylpyridin-2(1H)-ylidene)rhodanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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